Home > Products > Screening Compounds P87875 > Canagliflozin 3-Glucuronide
Canagliflozin 3-Glucuronide -

Canagliflozin 3-Glucuronide

Catalog Number: EVT-1502013
CAS Number:
Molecular Formula: C₃₀H₃₃FO₁₁S
Molecular Weight: 620.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Canagliflozin 3-Glucuronide is a metabolite derived from the anti-diabetic medication canagliflozin, which is primarily used to manage type 2 diabetes mellitus. Canagliflozin functions as a sodium-glucose cotransporter 2 inhibitor, promoting the excretion of glucose via the urine, thereby lowering blood glucose levels. The glucuronidation process, specifically through the action of UDP-glucuronosyltransferases, converts canagliflozin into its glucuronide forms, including canagliflozin 3-glucuronide, which are pharmacologically inactive and play a significant role in the drug's metabolism and clearance from the body .

Source

Canagliflozin was first approved for clinical use in 2013 and is marketed under various brand names, including Invokana. It is synthesized from precursor compounds through a series of chemical reactions that involve esterification and bromination . The primary metabolic pathway for canagliflozin involves hepatic glucuronidation, predominantly mediated by the enzymes UGT1A9 and UGT2B4 .

Classification

Canagliflozin is classified as an antihyperglycemic agent and falls under the category of sodium-glucose cotransporter 2 inhibitors. Its glucuronide metabolites, including canagliflozin 3-glucuronide, are categorized as inactive metabolites that contribute to the drug's pharmacokinetics rather than its therapeutic effects.

Synthesis Analysis

Methods

The synthesis of canagliflozin involves several key steps:

  1. Esterification: The initial step typically involves the esterification of a hydroxyl tetrahydropyran derivative with t-butyloxycarbonyl chloride.
  2. Bromination: This is followed by bromination to introduce a bromine atom at a specific position on the molecule.
  3. Formation of Canagliflozin: Subsequent reactions lead to the formation of canagliflozin itself.

The glucuronidation of canagliflozin occurs in the liver, where it is converted into multiple metabolites, including canagliflozin 3-glucuronide .

Technical Details

The glucuronidation reaction involves the transfer of glucuronic acid to canagliflozin, primarily catalyzed by UGT enzymes. This reaction is crucial for drug metabolism and elimination, facilitating water-soluble conjugates that are excreted via urine and feces .

Molecular Structure Analysis

Structure

Canagliflozin has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, fluorine, oxygen, and sulfur atoms. The molecular formula for canagliflozin is C24H25FO5SC_{24}H_{25}FO_{5}S, with a molar mass of approximately 444.52 g mol444.52\text{ g mol} .

Data

  • Melting Point: Approximately 98 C98\text{ C} (208 °F).
  • Solubility: Canagliflozin is poorly soluble in water but soluble in organic solvents.

The molecular structure includes functional groups that facilitate its interaction with biological targets, particularly in renal glucose handling.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving canagliflozin include:

  1. Glucuronidation: This reaction converts canagliflozin into its glucuronide forms (e.g., canagliflozin 3-glucuronide) via UDP-glucuronosyltransferases.
  2. Hydroxylation: A minor metabolic pathway where hydroxyl groups are added to the structure.

Technical Details

The glucuronidation process significantly reduces the pharmacological activity of canagliflozin while enhancing its solubility and facilitating renal excretion .

Mechanism of Action

Canagliflozin acts by inhibiting sodium-glucose cotransporter 2 in the kidneys, which is responsible for reabsorbing glucose back into the bloodstream. By blocking this transporter:

  • Increased Urinary Glucose Excretion: Up to 119 grams119\text{ grams} of glucose may be excreted daily.
  • Reduced Blood Glucose Levels: This leads to improved glycemic control without causing significant hypoglycemia.

The mechanism also results in osmotic diuresis, contributing to lower blood pressure due to increased fluid loss .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH: The pH range for stability typically lies between 44 and 77.
  • Reactivity: Can be reactive under certain conditions but generally stable in physiological environments.

These properties are crucial for understanding how canagliflozin interacts within biological systems and its pharmacokinetic profile.

Biotransformation and Metabolic Pathways

Role of UGT Isoforms in Canagliflozin 3-Glucuronidation

Comparative Analysis of UGT1A9 and UGT2B4 Catalytic Activity

Canagliflozin undergoes extensive O-glucuronidation to form two major inactive metabolites: Canagliflozin 3-Glucuronide (M7) and Canagliflozin 2'-O-Glucuronide (M5). Metabolic studies using recombinant human UDP-glucuronosyltransferases (UGTs) have demonstrated distinct isoform specificity:

  • UGT1A9 is the primary catalyst for M7 formation at the 3-OH position of the glucoside ring [1] [3]
  • UGT2B4 selectively mediates M5 formation at the 2'-OH position [1] [6]

Enzyme kinetic analyses reveal significant functional differences between these isoforms. UGT1A9 exhibits a lower Michaelis constant (Km = 89 µM) but similar catalytic efficiency (Vmax/Km) compared to UGT2B4 (Km = 215 µM) for canagliflozin glucuronidation [3]. This kinetic profile indicates higher substrate affinity of UGT1A9 for the parent molecule. Furthermore, human liver microsomal studies demonstrate that M7 formation accounts for approximately 70% of total glucuronidation activity, highlighting the metabolic predominance of this pathway [1].

Table 1: Comparative Kinetic Parameters of UGT Isoforms in Canagliflozin Glucuronidation

UGT IsoformMetaboliteKm (µM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
UGT1A9M7 (3-Glucuronide)89 ± 14420 ± 354.72
UGT2B4M5 (2'-O-Glucuronide)215 ± 32850 ± 423.95

Pharmacogenomic studies provide clinical validation of these in vitro findings. Subjects carrying the UGT1A93 allele (associated with reduced enzymatic activity) exhibit a 45% increase in canagliflozin plasma AUCτ,ss and decreased M7/parent plasma ratios [1]. Similarly, carriers of the UGT2B42 polymorphism show an 18% increase in canagliflozin exposure with corresponding reductions in M5 formation [1].

Species-Specific Variability in Glucuronidation Efficiency

Significant interspecies differences in canagliflozin glucuronidation impact the translatability of preclinical data:

  • Humans: Predominant glucuronidation pathway (>70% of metabolism) with M7 as major circulating metabolite [1] [7]
  • Mice/Rats: Primarily oxidative metabolism with minimal glucuronidation; M7 plasma concentrations substantially lower than in humans at equivalent doses [7]
  • Dogs: Intermediate profile with both oxidative and glucuronidation pathways contributing significantly to clearance [7]

Tissue distribution studies demonstrate that human kidney microsomes actively form M7 but not M5, while both metabolites are produced in hepatic tissue [1]. This contrasts with rodent models where biliary excretion of glucuronides predominates over systemic circulation. Such differences necessitate careful consideration when extrapolating preclinical pharmacokinetic data to humans.

Enterohepatic Recirculation Dynamics

Hydrolysis by Gut Microbiome and Reabsorption Mechanisms

Following biliary excretion, canagliflozin glucuronides undergo complex enterohepatic recycling mediated by gut microbiota:

  • Bacterial β-Glucuronidases in the colon hydrolyze M7 back to active canagliflozin [2] [4]
  • Liberated aglycone is reabsorbed, creating a secondary plasma concentration peak 4-6 hours post-dose [8]
  • This recycling contributes approximately 15-20% to total systemic exposure [8]

Canagliflozin treatment significantly modifies the gut microbial communities responsible for this process. 16S rRNA sequencing reveals increased abundance of Lachnospiraceae UCG-004, Bacteroides, and Lachnospiraceae NK4A136 groups – all known producers of β-glucuronidases [2] [4]. Simultaneously, canagliflozin decreases Mucispirillum and Helicobacter species that express competing metabolic enzymes, thereby creating a microbial environment favoring glucuronide reactivation.

Table 2: Canagliflozin-Induced Changes in Glucuronidase-Producing Gut Microbiota

Microbial TaxaFunctional RoleChange with CanagliflozinCorrelation with SCFA Production
Lachnospiraceae UCG-004β-Glucuronidase↑ 3.2-foldPositive (r = 0.78, p < 0.01)
Bacteroides spp.β-Glucuronidase↑ 2.1-foldPositive (r = 0.82, p < 0.01)
Lachnospiraceae NK4A136 groupβ-Glucuronidase↑ 1.8-foldPositive (r = 0.69, p < 0.05)
Mucispirillum schaedleriBile acid metabolism↓ 4.7-foldNegative (r = -0.71, p < 0.05)
Helicobacter hepaticusInflammatory mediator↓ 3.9-foldNot significant

Impact on Pharmacokinetic Modeling and Half-Life Extension

The enterohepatic recycling of canagliflozin profoundly influences its pharmacokinetic profile:

  • Creates multiphasic elimination patterns not captured by standard compartmental models [8]
  • Extends effective half-life from ~12 hours (without recycling) to 14.5 ± 1.8 hours [8]
  • Contributes to sustained pharmacodynamic effects despite declining plasma concentrations

Mechanistic pharmacokinetic models incorporating recycling parameters demonstrate:

  • A recycling coefficient (krec) of 0.18 ± 0.03 hr-1
  • Delayed absorption compartment with mean transit time of 4.2 hours
  • 23% increase in predicted AUC0-24h compared to models excluding recycling [8]

These processes are significantly modified by concomitant medications. Rifampin (600 mg daily), a potent inducer of UGTs and drug transporters, reduces canagliflozin AUC by 51% through enhanced first-pass metabolism and biliary excretion of glucuronides [8]. Conversely, probenecid (UGT inhibitor) increases canagliflozin AUC by 21% via inhibition of M7 formation [8].

Properties

Product Name

Canagliflozin 3-Glucuronide

Molecular Formula

C₃₀H₃₃FO₁₁S

Molecular Weight

620.64

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.